2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile
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Overview
Description
2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile is a heterocyclic compound containing a piperidine ring, a nitrile group, and two carbonyl groups. It has the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile typically involves the reaction of ethyl cyanoacetate with substituted chalcones in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential antiviral, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile: Known for its diverse applications and unique structure.
Thiophene derivatives: Similar heterocyclic compounds with applications in pharmaceuticals and material sciences.
2-Amino-4H-pyran-3-carbonitrile derivatives: Known for their pharmacological properties and synthetic versatility.
Uniqueness
This compound stands out due to its unique combination of a piperidine ring, nitrile group, and two carbonyl groups. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
54459-77-7 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2,6-dioxo-4-phenylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O2/c13-7-10-9(6-11(15)14-12(10)16)8-4-2-1-3-5-8/h1-5,9-10H,6H2,(H,14,15,16) |
InChI Key |
IYURKDRUWCARNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)NC1=O)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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